molecular formula C12H12O3 B14521048 1-Ethyl-1-hydroperoxynaphthalen-2(1H)-one CAS No. 62681-44-1

1-Ethyl-1-hydroperoxynaphthalen-2(1H)-one

Cat. No.: B14521048
CAS No.: 62681-44-1
M. Wt: 204.22 g/mol
InChI Key: CGCDVYRHANZMPT-UHFFFAOYSA-N
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Description

1-Ethyl-1-hydroperoxynaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-1-hydroperoxynaphthalen-2(1H)-one can be achieved through several synthetic routes. One common method involves the oxidation of 1-ethyl-2-naphthol using hydrogen peroxide in the presence of a catalyst. The reaction conditions typically include:

    Solvent: Acetic acid or methanol

    Temperature: Room temperature to 50°C

    Catalyst: Transition metal catalysts such as manganese dioxide or iron(III) chloride

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions would be optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1-hydroperoxynaphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of naphthoquinones.

    Reduction: Reduction of the hydroperoxy group can yield 1-ethyl-2-naphthol.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Naphthoquinones

    Reduction: 1-Ethyl-2-naphthol

    Substitution: Various substituted naphthalenones

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-1-hydroperoxynaphthalen-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroperoxy group can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound potentially useful in targeting cancer cells or pathogens.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-2-naphthol: Lacks the hydroperoxy group but shares the ethyl and naphthalene core.

    1-Hydroperoxynaphthalen-2(1H)-one: Similar structure but without the ethyl group.

    Naphthoquinones: Oxidized derivatives with quinone functionality.

Uniqueness

1-Ethyl-1-hydroperoxynaphthalen-2(1H)-one is unique due to the presence of both an ethyl group and a hydroperoxy group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

62681-44-1

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

1-ethyl-1-hydroperoxynaphthalen-2-one

InChI

InChI=1S/C12H12O3/c1-2-12(15-14)10-6-4-3-5-9(10)7-8-11(12)13/h3-8,14H,2H2,1H3

InChI Key

CGCDVYRHANZMPT-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)C=CC2=CC=CC=C21)OO

Origin of Product

United States

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